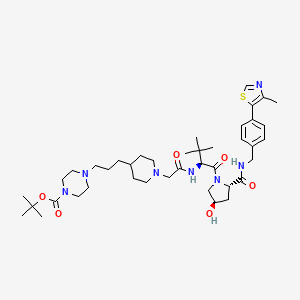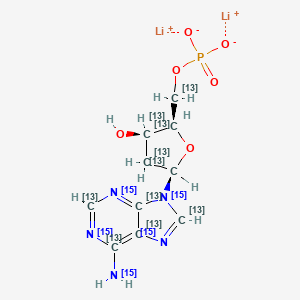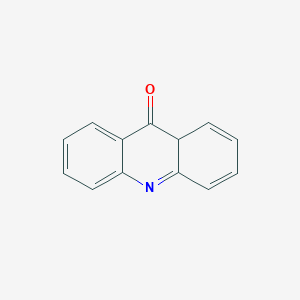
8aH-acridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8aH-acridin-9-one is a heterocyclic compound with a unique structure that includes a nitrogen atom within its ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique properties make it a subject of interest for researchers aiming to develop new materials and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8aH-acridin-9-one typically involves the cyclization of appropriate precursors. One common method is the reaction of chalcones, anilines, and β-ketoesters in the presence of a catalyst such as cerium(IV). This reaction is followed by a microwave-assisted thermal cyclization to yield 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones . The final step involves oxidation to produce the fully unsaturated this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of these methods ensures a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 8aH-acridin-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the acridinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include various substituted acridinones, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
8aH-acridin-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8aH-acridin-9-one and its derivatives often involves intercalation with DNA, which can disrupt DNA replication and transcription processes. This intercalation is facilitated by the planar structure of the acridinone ring, allowing it to insert between DNA base pairs . Additionally, the compound can inhibit enzymes such as topoisomerase and telomerase, further contributing to its biological activity .
Comparison with Similar Compounds
Acridine: A parent compound with a similar structure but lacking the carbonyl group at the 9-position.
Amsacrine: A derivative of acridine used as an anticancer agent.
Triazoloacridone: Another derivative with potential anticancer properties.
Uniqueness: 8aH-acridin-9-one is unique due to its specific structural features, such as the carbonyl group at the 9-position, which imparts distinct chemical and biological properties. Its ability to form stable complexes with DNA and its versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H9NO |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
8aH-acridin-9-one |
InChI |
InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-9H |
InChI Key |
RXUARVUZXCYHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


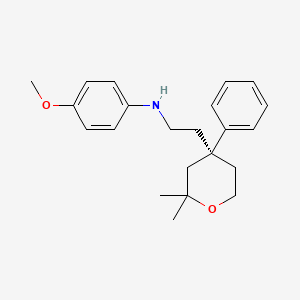
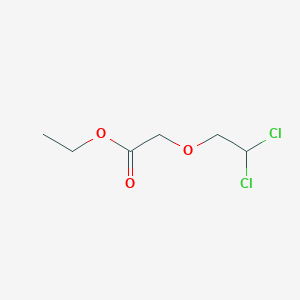


![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)


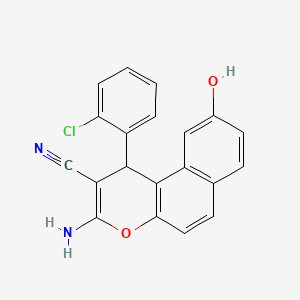
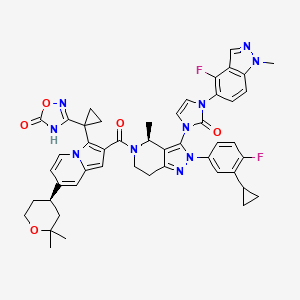
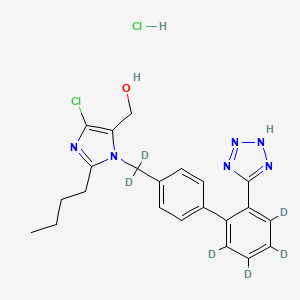
![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)
